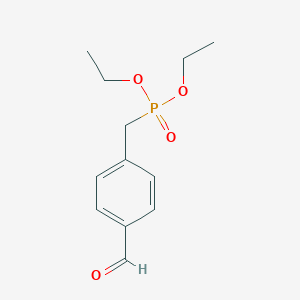

4-(Diethoxyphosphorylmethyl)benzaldehyde

Overview

Description

“4-(Diethoxyphosphorylmethyl)benzaldehyde” (CAS# 125185-25-3) is a useful research chemical . It has a molecular weight of 256.24 and a molecular formula of C12H17O4P .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis

The molecular structure of “4-(Diethoxyphosphorylmethyl)benzaldehyde” can be represented by the canonical SMILES: CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Diethoxyphosphorylmethyl)benzaldehyde” include a molecular weight of 256.24, a molecular formula of C12H17O4P, and a complexity of 262 .Scientific Research Applications

Synthesis of Natural Benzaldehyde

4-(Diethoxyphosphorylmethyl)benzaldehyde can be used in the synthesis of natural benzaldehyde . Natural benzaldehyde is an aromatic flavor compound that is produced from natural sources such as cassia oil. However, the natural benzaldehyde produced from these sources is very expensive. To overcome this problem, researchers have proposed different processes such as ozonization process, near-critical water hydrolysis process, toxic phase transfer, or surfactants catalytic process .

Enzymatic Production of Benzaldehyde

4-(Diethoxyphosphorylmethyl)benzaldehyde can also be used in the enzymatic production of benzaldehyde from l-phenylalanine . This process involves the expression of four enzymes in Escherichia coli: l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . This enzymatic process provides an efficient method for the production of benzaldehyde, which is an important flavoring in the food industry .

Antimicrobial Applications

Some newly synthesized organophosphonates, including 4-(Diethoxyphosphorylmethyl)benzaldehyde, have been tested as potential antimicrobial drugs . These compounds have been tested on model Escherichia coli bacterial strains, showing promising results .

Synthesis of Complex Molecules

Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, is a versatile building block in the synthesis of many complex molecules . These molecules range from pharmaceuticals to plastic additives .

Insecticidal, Antimicrobial, and Antioxidant Activities

Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, has been shown to have insecticidal, antimicrobial, and antioxidant activities .

Regulator of Plant Growth

Benzaldehyde, which can be synthesized from 4-(Diethoxyphosphorylmethyl)benzaldehyde, has also been shown to be a regulator of plant growth .

Safety And Hazards

Future Directions

Several newly synthesized organophosphonates, including related compounds, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . These compounds showed high selectivity and activity against certain strains, suggesting potential future applications in the development of new antimicrobial agents .

properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUMRMVANEEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563617 | |

| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethoxyphosphorylmethyl)benzaldehyde | |

CAS RN |

125185-25-3 | |

| Record name | Diethyl [(4-formylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

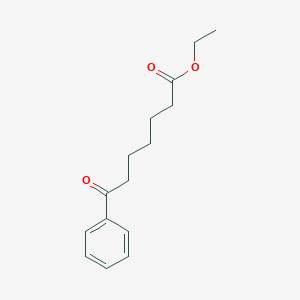

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)